2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester features a phenyl ring substituted with a 3-fluoro (electron-withdrawing group, EWG) and a 4-(2-methoxyethoxy) (electron-donating group, EDG) moiety. The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural design balances electronic effects (EWG + EDG) and solubility, making it suitable for pharmaceutical intermediates and materials science .
Properties
IUPAC Name |
2-[3-fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-13(12(17)10-11)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWUINGYQBQZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its unique dioxaborolane structure. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a methoxyethoxy group enhances its chemical reactivity and may influence its interactions with biological targets.
- Molecular Formula : C13H18BFO3
- Molecular Weight : Approximately 252.09 g/mol
- Structure : Characterized by a dioxaborolane moiety that allows for participation in various chemical reactions.
Biological Activity Overview
While specific data on the biological activity of 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, similar compounds have demonstrated various biological activities. Boron-containing compounds are known for their potential anti-cancer properties and enzyme inhibition abilities. The fluorine substitution may enhance lipophilicity and biological activity by affecting the compound's interaction with biological targets.
Potential Applications in Medicinal Chemistry
The compound's structure suggests several potential applications:
- Anti-Cancer Activity : Compounds with similar dioxaborolane structures have been studied for their anti-cancer properties. The ability of boron compounds to form stable complexes with biomolecules may contribute to their therapeutic effects.
- Enzyme Inhibition : Boron-containing compounds have shown promise in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.
- Organic Synthesis : The dioxaborolane moiety allows for versatile applications in organic synthesis, particularly in cross-coupling reactions involving transition metals.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BFO3 | Different methoxy group position | Potential anti-cancer activity |
| 2-(3-Fluoro-4-(trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BFO3 | Contains trifluoroethoxy group | Enzyme inhibition studies |
| 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BFO3 | Variation in fluorine position | Investigated for anti-inflammatory properties |
Notable Research Findings
- Anti-Cancer Properties : A study demonstrated that boron-containing compounds could inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Enzyme Interaction Studies : Research has shown that similar dioxaborolanes can act as reversible inhibitors of key enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), suggesting that 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit similar properties .
- Synthesis and Reactivity : The synthesis of this compound typically involves reactions with aryl halides and boronic acids under controlled conditions to yield high-purity products suitable for further biological evaluation .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential use in drug development due to its ability to act as a boron donor in various reactions. Boron compounds are known to enhance the pharmacokinetic properties of drugs. For instance:
- Anticancer Activity : Research indicates that boron-containing compounds can selectively target cancer cells while sparing normal cells. The incorporation of fluorine and methoxy groups may enhance this selectivity by modulating the compound's interaction with biological targets .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its dioxaborolane structure allows for:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .
Materials Science
In materials science, the compound is investigated for its role in developing new materials with specific electronic properties:
- Polymer Chemistry : The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Boron-containing polymers are being studied for applications in electronics and nanotechnology .
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of various boron-containing compounds, including 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Results showed that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry project, researchers used this compound as a key intermediate in the synthesis of a novel class of anti-inflammatory agents. The reaction conditions were optimized for maximum yield and purity, demonstrating the efficacy of the compound in facilitating complex organic transformations .
Comparison with Similar Compounds
Substituent Electronic Effects and Reactivity
Key Observations :
- Electron-Withdrawing Groups (EWG) : Chloro substituents (as in ) reduce reactivity compared to fluoro due to stronger inductive effects.
- Electron-Donating Groups (EDG) : Methoxyethoxy (target compound) improves solubility in polar solvents compared to methoxy or alkyl chains.
- Conjugated Systems : Styryl () and thiophene () derivatives exhibit unique optical properties but lack the balanced electronic profile of the target compound.
Stability :
- The target compound’s fluoro and ether substituents enhance metabolic stability and solubility, advantageous for drug development.
- Bulky groups (e.g., triphenylvinyl in ) reduce solubility but improve solid-state emission properties.
Preparation Methods
General Synthetic Strategy
The target compound is a boronic ester featuring a fluorinated aromatic ring substituted with a 2-methoxyethoxy side chain and a pinacol-derived dioxaborolane moiety. The common synthetic approach involves transition-metal-catalyzed borylation of appropriately substituted aryl halides or aryl bromides using bis(pinacolato)diboron as the boron source.
Key Preparation Method: Palladium-Catalyzed Miyaura Borylation
The most widely employed method for synthesizing this compound utilizes palladium-catalyzed borylation of an aryl bromide precursor bearing the 3-fluoro-4-(2-methoxyethoxy)phenyl group.
Typical reaction conditions include:
-
- Aryl bromide with the 3-fluoro-4-(2-methoxyethoxy)phenyl substituent
- Bis(pinacolato)diboron (B2pin2)
- Potassium acetate (KOAc) as base
-
- Palladium(II) complex, commonly Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
-
- 1,4-dioxane
-
- Approximately 80 °C
-
- Inert (nitrogen or argon) to prevent oxidation
-
- Typically 2 to 24 hours depending on scale and specific conditions
Detailed Example Procedure
Based on a closely related synthesis reported in patent literature and chemical databases:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve aryl bromide (3-fluoro-4-(2-methoxyethoxy)phenyl bromide), bis(pinacolato)diboron, and KOAc in 1,4-dioxane | Preparation of the reaction mixture under inert atmosphere |
| 2 | Add Pd(dppf)Cl2 catalyst | Catalyst introduction for borylation |
| 3 | Heat to 80 °C and stir for 2 hours | Promote the Miyaura borylation reaction |
| 4 | Quench reaction, dilute with water, extract with ethyl acetate | Workup to isolate organic phase |
| 5 | Dry organic layer over anhydrous sodium sulfate, filter and concentrate | Removal of solvents and drying |
| 6 | Purify by silica gel column chromatography (eluent: petroleum ether/dichloromethane 10:1) | Obtain pure product as colorless oil or solid |
Yield: Approximately 74–78% based on related analogs.
Mechanistic Insights and Catalyst Role
- The Pd(0)/Pd(II) catalytic cycle facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.
- Potassium acetate acts as a mild base to promote transmetallation.
- The choice of Pd(dppf)Cl2 provides a stable and active catalyst complex, enhancing reaction efficiency and selectivity.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using non-polar solvents such as petroleum ether mixed with dichloromethane.
- The product is often isolated as a colorless oil or crystalline solid.
- Characterization includes:
- Melting point determination (if solid)
- NMR spectroscopy (^1H, ^13C, and ^19F NMR)
- Infrared spectroscopy (IR)
- High-resolution mass spectrometry (HRMS)
Comparative Data Table of Related Boronate Ester Syntheses
Summary of Research Findings
- The Pd-catalyzed Miyaura borylation is the most efficient, reproducible, and scalable method for preparing 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Reaction conditions are mild and compatible with sensitive functional groups like fluorine and ether substituents.
- Yields are generally high (70–80%) with straightforward purification.
- The method is well-documented in patent literature and peer-reviewed sources, confirming its reliability and applicability in organic synthesis and medicinal chemistry.
Q & A
Basic: What are the common synthetic routes for preparing 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting a halogenated precursor (e.g., 2-iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) with bis(pinacolato)diboron (BPin) in dioxane, using potassium acetate as a base, and palladium acetate with a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine) under nitrogen at 110°C. Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water) yields the product .
Basic: Which spectroscopic and analytical methods are effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dioxaborolane ring conformation and fluorine/methoxyethoxy orientation) .
- NMR Spectroscopy : H and C NMR identify aromatic protons and methyl groups. F NMR verifies fluorine presence.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBFO).
Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?
Methodological Answer:
Key parameters include:
- Catalyst System : Pd(PPh) or Pd(dppf)Cl in THF/dioxane (1:1) at 80–100°C .
- Base Selection : KCO or CsCO for deprotonation without boronate ester hydrolysis.
- Stoichiometry : Maintain a 1.2:1 ratio of aryl halide to boronate ester to minimize side reactions.
Monitor reaction progress via TLC or LC-MS to optimize yield.
Advanced: What are the challenges in achieving high yields during synthesis, and how can they be mitigated?
Methodological Answer:
- Low Yield in Borylation : Impurities in the halogenated precursor or moisture contamination can reduce yields. Use anhydrous solvents and rigorously dry substrates .
- Purification Difficulties : Reverse-phase chromatography (acetonitrile/water gradients) effectively isolates the product from polar byproducts .
- Steric Hindrance : The 2-methoxyethoxy group may slow coupling; increasing reaction time (24–48 hours) or temperature (up to 110°C) improves conversion .
Basic: What are the primary applications of this compound in organic synthesis and materials science?
Methodological Answer:
- Organic Synthesis : Serves as a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl motifs for pharmaceuticals or agrochemicals .
- Materials Science : Functionalizes polymers or organic semiconductors due to its electron-deficient aromatic system and boronate ester reactivity .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for aromatic protons and boron environments.
- Crystallographic Confirmation : Resolve ambiguities in substituent positioning (e.g., fluorine vs. methoxyethoxy orientation) via single-crystal X-ray diffraction .
- Isotopic Labeling : Use B-enriched reagents to distinguish boron-related peaks in mass spectra from background noise.
Advanced: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Moisture Sensitivity : Store under argon and use Schlenk techniques to prevent boronate ester hydrolysis.
- Thermal Stability : Avoid prolonged heating above 120°C to prevent decomposition; monitor exotherms in large-scale reactions .
- Waste Disposal : Quench residual boronates with aqueous hydrogen peroxide to convert them into less reactive boronic acids before disposal.
Basic: How does the 2-methoxyethoxy substituent influence the compound’s reactivity?
Methodological Answer:
The 2-methoxyethoxy group:
- Electron-Donating Effect : Stabilizes the aromatic ring via resonance, slightly reducing electrophilic substitution reactivity.
- Steric Effects : Hinders coupling at the ortho position, directing cross-coupling reactions to the para position relative to the fluorine substituent .
Advanced: What strategies improve solubility in polar reaction media?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
